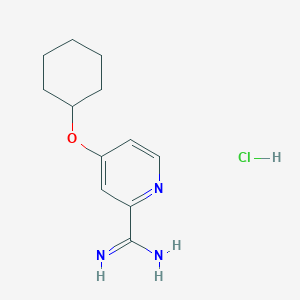
6,7'-Biquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7’-Biquinoline is an organic compound with the molecular formula C18H12N2 It is a derivative of quinoline, consisting of two quinoline units connected at the 6 and 7 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
6,7’-Biquinoline can be synthesized through several methods. One common approach involves the reaction of [(2-chloro-3-quinolyl)methylene]methane-1,1-dicarbonitrile with 3-arylamino-5,5-dimethyl-cyclohex-2-en-1-one under microwave irradiation. This method uses 4-(N,N-dimethylamino)pyridine (DMAP) as a catalyst and produces the compound in high yield .
Industrial Production Methods
Industrial production methods for 6,7’-biquinoline are not well-documented in the literature. the use of microwave-assisted synthesis and other advanced techniques suggests that scalable production methods could be developed based on these laboratory-scale procedures.
Chemical Reactions Analysis
Types of Reactions
6,7’-Biquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can produce a variety of functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve standard laboratory setups with controlled temperatures and solvents like ethanol or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a range of functionalized biquinoline derivatives.
Scientific Research Applications
6,7’-Biquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,7’-biquinoline involves its ability to interact with various molecular targets. For instance, in biological systems, it can intercalate into DNA strands through π-stacking interactions, leading to DNA damage and apoptosis in cancer cells . Additionally, its coordination with metals can enhance its chemical reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
2,2’-Biquinoline: Another derivative of quinoline, differing in the position of the connection between the two quinoline units.
4,4’-Biquinoline: Similar structure but with the connection at the 4 positions.
8,8’-Biquinoline: Connected at the 8 positions, offering different chemical properties.
Uniqueness
Its ability to form stable complexes with metals and its biological activity make it a valuable compound for research and industrial applications .
Properties
CAS No. |
103385-38-2 |
|---|---|
Molecular Formula |
C18H12N2 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
6-quinolin-7-ylquinoline |
InChI |
InChI=1S/C18H12N2/c1-3-13-5-6-15(12-18(13)20-10-1)14-7-8-17-16(11-14)4-2-9-19-17/h1-12H |
InChI Key |
VUFQRURSBVMJNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C3=CC4=C(C=C3)N=CC=C4)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


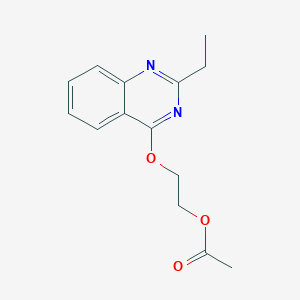
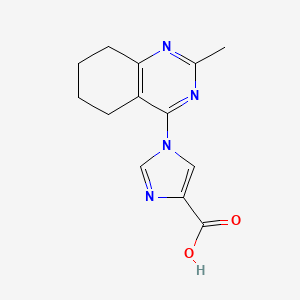

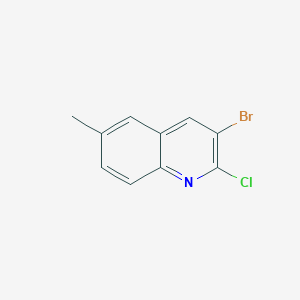

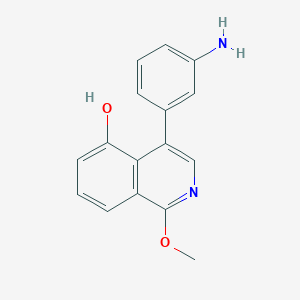


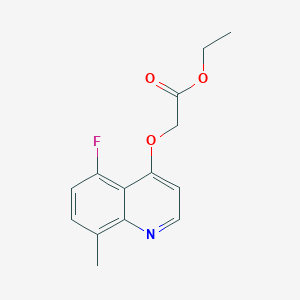

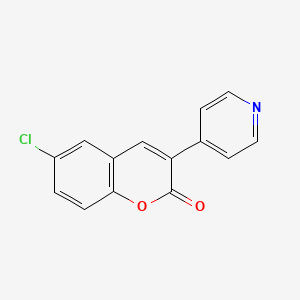

![6-(1-Oxa-7-azaspiro[4.5]decan-3-ylamino)picolinonitrile](/img/structure/B11857078.png)
